molecular formula C16H18O B14744884 1,1-Diphenyl-1-butanol CAS No. 5331-17-9

1,1-Diphenyl-1-butanol

Cat. No.: B14744884
CAS No.: 5331-17-9
M. Wt: 226.31 g/mol
InChI Key: DGOVPDXJOQTUQI-UHFFFAOYSA-N
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Description

1,1-Diphenyl-1-butanol is an organic compound with the molecular formula C16H18O. It is characterized by the presence of two phenyl groups attached to the first carbon of a butanol chain. This compound is known for its unique structural properties and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diphenyl-1-butanol can be synthesized through the Grignard reaction, where a Grignard reagent, such as phenylmagnesium bromide, reacts with a suitable carbonyl compound like butanone. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Diphenyl-1-butanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as hydrochloric acid or sulfuric acid can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary alcohols or hydrocarbons.

    Substitution: Formation of halides or other substituted compounds.

Scientific Research Applications

1,1-Diphenyl-1-butanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-1-butanol involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its phenyl groups contribute to its reactivity and influence its interactions with other molecules .

Comparison with Similar Compounds

    1,1-Diphenylethanol: Similar structure but with a shorter carbon chain.

    1,1-Diphenyl-2-propanol: Another similar compound with a different carbon chain length.

Uniqueness: 1,1-Diphenyl-1-butanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds can influence its reactivity and applications in various fields .

Properties

IUPAC Name

1,1-diphenylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O/c1-2-13-16(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOVPDXJOQTUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201457
Record name Benzhydrol, alpha-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5331-17-9
Record name α-Phenyl-α-propylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5331-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzhydrol, alpha-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-DIPHENYL-1-BUTANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzhydrol, alpha-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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